molecular formula C7H3BrClF3O2S B063892 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride CAS No. 176225-08-4

2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

Cat. No. B063892
CAS RN: 176225-08-4
M. Wt: 323.52 g/mol
InChI Key: CBIFOAHDKKGDAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, involves a regioselective lithiation followed by electrophilic substitution, copper-catalyzed C–O coupling, and chloroxidation conditions to yield the desired sulfonyl chloride. This methodology highlights the feasibility of synthesizing complex molecules starting from simpler benzenesulfonyl chloride derivatives through strategic functionalization steps (Huang et al., 2019).

Molecular Structure Analysis

The crystal and molecular structure of closely related compounds has been determined by X-ray diffraction, revealing insights into the spatial arrangement and bond lengths of the molecules. For example, studies on dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers demonstrate the influence of substituent positioning on molecular geometry and intramolecular interactions (Rublova et al., 2017).

Chemical Reactions and Properties

Reactivity studies of (poly)halo-substituted benzenesulfonyl chlorides in Pd-catalyzed desulfitative arylation illustrate the potential for creating arylated heteroarenes without cleaving C–Br bonds, facilitating further chemical transformations. This showcases the chemical versatility of benzenesulfonyl chloride derivatives in organic synthesis (Skhiri et al., 2015).

Physical Properties Analysis

The synthesis and analysis of bromo-, boryl-, and stannyl-functionalized benzene derivatives provide insights into the physical properties of these compounds, including their suitability as intermediates in organic synthesis and potential applications in developing new materials or catalysts (Reus et al., 2012).

Chemical Properties Analysis

The synthesis and structural characterization of 1-bromo-3,5-bis(trifluoromethyl)benzene demonstrate the compound's utility as a starting material for organometallic synthesis, highlighting its chemical properties and reactivity towards different organometallic reagents (Porwisiak & Schlosser, 1996).

Scientific Research Applications

Applications in Chemical Synthesis

Trifluoromethanesulfonyl chloride is extensively used in organic synthesis for introducing trifluoromethyl groups into molecules. It is instrumental in the formation of carbon-trifluoromethyl (C–CF3), carbon-sulfenyl (C–SCF3), carbon-sulfinyl (C–SOCF3), and carbon-chloride (C–Cl) bonds. This versatility is crucial for developing compounds with enhanced chemical and physical properties, such as increased stability and bioactivity. Notably, CF3SO2Cl is unique for its electrophilic chlorination capability, which has been exploited in enantioselective chlorination processes (Chachignon, Guyon, & Cahard, 2017).

Environmental and Material Science

Beyond synthesis, the environmental fate and transformation of compounds related to 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride and its derivatives, such as brominated and chlorinated compounds, are of significant interest. These studies focus on their occurrence, mobility, and impact on ecosystems and human health. For example, research on the environmental concentrations and toxicology of brominated phenols sheds light on their role as intermediates in the synthesis of flame retardants and their ubiquitous presence in the environment. Such studies are crucial for understanding the environmental impact of these chemicals and for developing strategies to mitigate their potential harm (Koch & Sures, 2018).

Role in Advanced Oxidation Processes

The influence of chloride ions on advanced oxidation processes (AOPs) is another area of interest. Studies demonstrate that chloride ions can interact with oxidants, influencing the degradation pathways of organic contaminants and the formation of disinfection by-products. This research is essential for improving water treatment technologies and understanding the mechanisms of pollutant removal, highlighting the broader environmental implications of chloride and related chemicals in aquatic systems (Oyekunle, Cai, Gendy, & Chen, 2021).

Safety and Hazards

“2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride” is classified as Eye Damage 1 and Skin Corrosion 1B . It is recommended to wear personal protective equipment/face protection and avoid getting it in eyes, on skin, or on clothing .

Mechanism of Action

Target of Action

This compound is often used as a building block in organic synthesis , suggesting that its targets could vary depending on the specific reactions it is involved in.

Mode of Action

The mode of action of 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride is largely dependent on the specific chemical reactions it is used in. As a sulfonyl chloride, it is likely to be reactive towards nucleophiles, leading to the formation of sulfonamides or sulfonic esters .

Result of Action

The molecular and cellular effects of 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride are largely dependent on the specific reactions it is used in. As a sulfonyl chloride, it can react with amines to form sulfonamides, or with alcohols to form sulfonic esters .

Action Environment

The action, efficacy, and stability of 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other reagents, the pH of the solution, and the temperature of the reaction . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O2S/c8-5-2-1-4(7(10,11)12)3-6(5)15(9,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIFOAHDKKGDAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381032
Record name 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

176225-08-4
Record name 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride
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